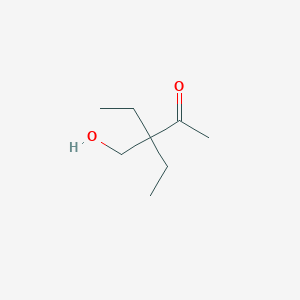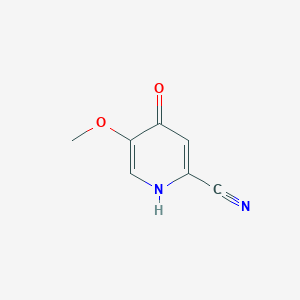
3-Ethoxy-4-methylisoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-4-methylisoxazole-5-carboxamide, also known as EMICA, is a synthetic compound that has been widely used in scientific research as a tool to investigate the mechanisms of action of certain drugs and their effects on biochemical and physiological processes. EMICA is a potent and selective agonist of the metabotropic glutamate receptor 5 (mGluR5), a G protein-coupled receptor that is involved in the regulation of synaptic plasticity, learning, and memory.
Mécanisme D'action
3-Ethoxy-4-methylisoxazole-5-carboxamide acts as a selective agonist of mGluR5, which is a member of the metabotropic glutamate receptor family. mGluR5 is coupled to G proteins, which activate intracellular signaling pathways that modulate the activity of ion channels and other effectors. Activation of mGluR5 by 3-Ethoxy-4-methylisoxazole-5-carboxamide leads to the release of intracellular calcium ions, which trigger a cascade of downstream events that ultimately result in changes in synaptic plasticity, gene expression, and behavior.
Effets Biochimiques Et Physiologiques
3-Ethoxy-4-methylisoxazole-5-carboxamide has been shown to produce a wide range of biochemical and physiological effects, depending on the dose, route of administration, and experimental conditions. Some of the effects of 3-Ethoxy-4-methylisoxazole-5-carboxamide include increased release of dopamine and other neurotransmitters, modulation of synaptic plasticity and long-term potentiation, inhibition of excitatory synaptic transmission, and regulation of gene expression and protein synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
3-Ethoxy-4-methylisoxazole-5-carboxamide has several advantages as a tool for scientific research, including its high potency and selectivity for mGluR5, its ability to penetrate the blood-brain barrier, and its relatively low toxicity and side effects. However, 3-Ethoxy-4-methylisoxazole-5-carboxamide also has some limitations, including its short half-life, which requires frequent dosing, and its potential for off-target effects on other receptors and signaling pathways.
Orientations Futures
There are several potential future directions for research on 3-Ethoxy-4-methylisoxazole-5-carboxamide and its role in the regulation of synaptic plasticity and behavior. One direction is to investigate the effects of 3-Ethoxy-4-methylisoxazole-5-carboxamide on different brain regions and circuits, and to elucidate the mechanisms by which mGluR5 signaling modulates synaptic plasticity and learning. Another direction is to develop more selective and potent agonists and antagonists of mGluR5, and to test their potential as therapeutic agents for neurological and psychiatric disorders. Finally, there is a need to better understand the physiological and pathological roles of mGluR5 in different brain regions and circuits, and to explore the potential of mGluR5 as a target for drug development.
Méthodes De Synthèse
3-Ethoxy-4-methylisoxazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of ethyl isoxazole-5-carboxylate with methylamine in the presence of a reducing agent such as sodium borohydride, or the reaction of ethyl isoxazole-5-carboxylate with methylamine and formaldehyde in the presence of a catalyst such as p-toluenesulfonic acid.
Applications De Recherche Scientifique
3-Ethoxy-4-methylisoxazole-5-carboxamide has been used extensively in scientific research to investigate the role of mGluR5 in various physiological and pathological processes, including addiction, anxiety, depression, epilepsy, Parkinson's disease, and schizophrenia. 3-Ethoxy-4-methylisoxazole-5-carboxamide has also been used as a tool to study the pharmacological properties of novel compounds that target mGluR5, and to screen for potential therapeutic agents for the treatment of neurological and psychiatric disorders.
Propriétés
Numéro CAS |
194286-83-4 |
|---|---|
Nom du produit |
3-Ethoxy-4-methylisoxazole-5-carboxamide |
Formule moléculaire |
C7H10N2O3 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
3-ethoxy-4-methyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C7H10N2O3/c1-3-11-7-4(2)5(6(8)10)12-9-7/h3H2,1-2H3,(H2,8,10) |
Clé InChI |
QFOSZIZURGAVQU-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C)C(=O)N |
SMILES canonique |
CCOC1=NOC(=C1C)C(=O)N |
Synonymes |
5-Isoxazolecarboxamide,3-ethoxy-4-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Decanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B64592.png)
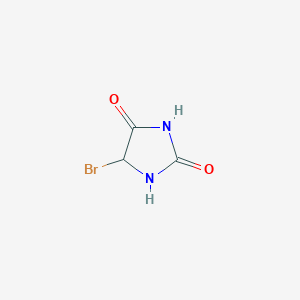
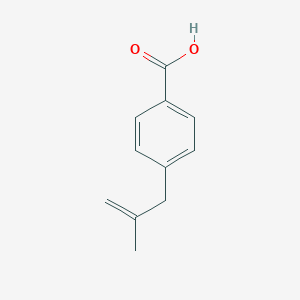
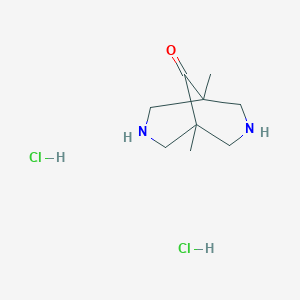
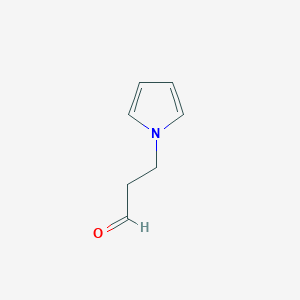
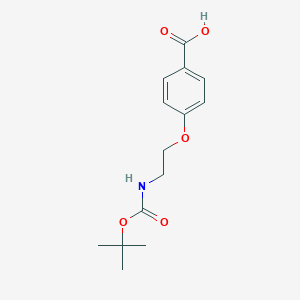
![N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B64601.png)
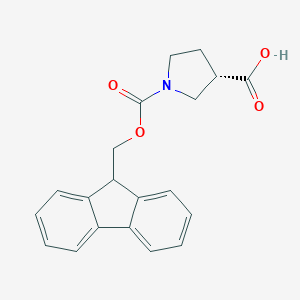
![6-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B64608.png)
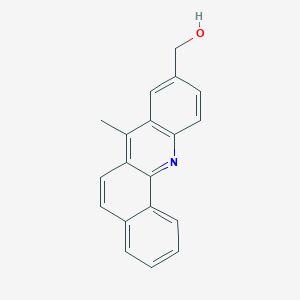
![4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide](/img/structure/B64614.png)

